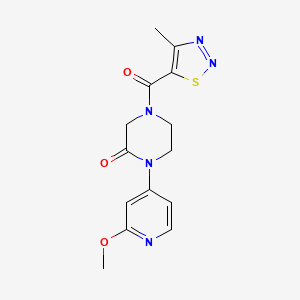

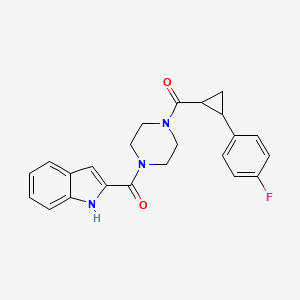

![molecular formula C12H11ClN2O B2428277 7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 1266692-46-9](/img/structure/B2428277.png)

7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline” is a derivative of quinazoline, a class of organic compounds with a wide range of biological properties . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of similar compounds often involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For instance, 3-(2-Aminoethyl)-7-chloro-4-methoxy-2-quinolone was prepared by methylation of 7-chloro-4-hydroxy-3-(2-pnthalimidoethyl)-2-quinolone and removal of the phthaloyl group .Molecular Structure Analysis

The molecular structure of “7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline” is similar to that of 7-Azaindole, which has the empirical formula C7H6N2 and a molecular weight of 118.14 .Applications De Recherche Scientifique

Synthesis and Derivative Studies

7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline has been a subject of interest in synthetic chemistry. Tanaka et al. (1974) describe its use in the synthesis of diazacyclopenta[jk]phenanthrene derivatives, showing its versatility as a synthetic intermediate (Tanaka et al., 1974). Similarly, Dudouit et al. (2001) detail the synthesis of pyrrolo[3,2-c]quinolines with crescent shapes and planar fused cyclic moieties, highlighting the compound's potential in creating structurally diverse molecules (Dudouit et al., 2001).

Antineoplastic Research

The compound has been explored for its potential in cancer research. Helissey et al. (1987) synthesized derivatives of pyrrolo[3,2-c]quinoline, including 7-methoxy variants, and evaluated their anti-neoplastic properties. Although they found high cytotoxicity for L1210 cells, no significant activity against P388 lymphocytic leukemia was observed in vivo (Helissey et al., 1987). Further, Ferlin et al. (2000) studied novel pyrrolo-quinoline derivatives as potential antineoplastic drugs, finding that these compounds showed promising cell growth inhibitory properties against various cancer cell lines (Ferlin et al., 2000).

Kynurenine-3-Hydroxylase Inhibition

Heidempergher et al. (1999) discovered that certain pyrrolo[3,2-c]quinoline derivatives, including 7-chloro variants, act as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism. This finding opens avenues for research into metabolic pathways and potential therapeutic applications (Heidempergher et al., 1999).

Crystal and Molecular Structure Analysis

Subramanian et al. (1988) conducted a study on the crystal and molecular structure of a related compound, providing insights into the compound's stability and interactions at the molecular level (Subramanian et al., 1988).

Diuretic Properties

Ukrainets et al. (2018) synthesized N-aryl-7-hydroxy derivatives of pyrroloquinoline, exploring their effects on urinary output and potential as diuretic agents. This research suggests possible medical applications beyond oncology (Ukrainets et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

7-chloro-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-16-11-5-8-4-7-2-3-14-12(7)15-10(8)6-9(11)13/h4-6H,2-3H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQYSCPOVIJZHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=C(NCC3)N=C2C=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

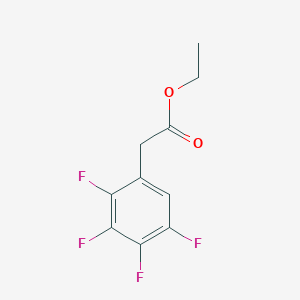

![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2428200.png)

![Methyl 2-[(2-chloroacetyl)amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2428204.png)

![4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2428206.png)

![Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2428209.png)

![N-(3-chlorophenyl)-2,3-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2428210.png)

![{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2428211.png)

![3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2428212.png)

![Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2428214.png)